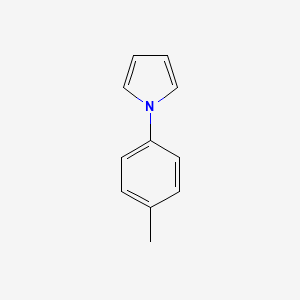

1-(4-Methylphenyl)-1H-pyrrole

描述

Significance of Pyrrole (B145914) and N-Arylpyrrole Frameworks in Chemical and Biological Sciences

Role as Core Heterocyclic Structures in Natural Products and Pharmaceuticals

The pyrrole nucleus is a fundamental building block in numerous natural products and pharmaceutical agents. researchgate.netresearchgate.net Its presence is critical to the function of essential biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.net Many drugs across various therapeutic areas incorporate the pyrrole or a fused pyrrole system, underscoring its importance in medicinal chemistry. nih.govscitechnol.com The structural diversity of these compounds highlights the adaptability of the pyrrole framework in interacting with biological targets.

Table 1: Prominent Pyrrole-Containing Compounds in Nature and Medicine

| Compound | Class | Significance |

| Heme | Porphyrin | Oxygen transport in hemoglobin and myoglobin (B1173299) researchgate.net |

| Chlorophyll | Porphyrin | Photosynthesis in plants researchgate.netnih.gov |

| Vitamin B12 | Corrin | Essential for metabolism and red blood cell formation researchgate.net |

| Atorvastatin | Pharmaceutical | Cholesterol-lowering drug researchgate.net |

| Prodigiosin | Natural Product | Antibacterial and anticancer properties researchgate.net |

Broad Spectrum of Investigated Biological Activities of Pyrrole Derivatives

The inherent chemical features of the pyrrole ring allow for extensive functionalization, leading to a wide array of derivatives with diverse biological activities. researchgate.netnih.gov Researchers have extensively explored these compounds for their potential therapeutic applications.

The biological activities exhibited by pyrrole derivatives are vast and include:

Anticancer: Many pyrrole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Antimicrobial: The pyrrole scaffold is a common feature in agents developed to combat bacterial and fungal infections. researchgate.netnih.gov

Anti-inflammatory: Certain pyrrole derivatives have shown significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). brieflands.com

Antiviral: The development of antiviral drugs has also benefited from the inclusion of the pyrrole motif. nih.govnih.gov

Neuroprotective: Some studies have indicated the potential of pyrrole derivatives in protecting against neurotoxicity. brieflands.com

Utility in Materials Science and Organic Synthesis

Beyond the biological realm, pyrrole and its derivatives are instrumental in the fields of materials science and organic synthesis. The electron-rich nature of the pyrrole ring makes it a valuable component in the design of organic electronic materials. acs.org Polypyrrole, a conductive polymer, is a classic example of the application of pyrroles in creating materials with unique electronic properties.

In organic synthesis, pyrroles serve as versatile intermediates for the construction of more complex molecular architectures. nih.gov The development of novel synthetic methodologies for preparing substituted pyrroles remains an active area of research, reflecting their continued importance to the chemical community. nih.govbohrium.com Axially chiral arylpyrroles, for instance, are gaining attention as important structural motifs in bioactive molecules and as ligands in asymmetric catalysis. snnu.edu.cn

Contextualization of 1-(4-Methylphenyl)-1H-pyrrole within N-Arylpyrrole Chemistry

This compound, with its molecular formula C₁₁H₁₁N, belongs to the class of N-arylpyrroles. cymitquimica.com This class of compounds is characterized by the direct attachment of an aryl group to the nitrogen atom of the pyrrole ring. The specific placement of the 4-methylphenyl (p-tolyl) group on the pyrrole nitrogen influences the compound's electronic and steric properties, distinguishing it from other N-substituted pyrroles.

While extensive research on this compound as a standalone entity is not widely published, its significance can be inferred from the numerous studies on its derivatives and analogous structures. For instance, the related compound this compound-2-carbaldehyde has been investigated as a building block in medicinal chemistry, with potential antimicrobial, antifungal, and anticancer properties. smolecule.com Another derivative, this compound-2,5-dione, has been studied for its cytotoxic effects on cancer cells. chemicalbook.com

The synthesis of N-arylpyrroles, including this compound, can be achieved through various established methods in organic chemistry, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine (B81030). nih.gov

The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the N-arylpyrrole class. The methyl group on the phenyl ring can impact the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. Furthermore, the tolyl group can engage in specific interactions with biological targets, potentially leading to unique pharmacological profiles.

In materials science, the incorporation of the 4-methylphenyl group can influence the packing and electronic properties of pyrrole-based polymers and other materials. The investigation of such compounds is crucial for the development of new organic semiconductors and other functional materials. acs.orgresearchgate.net

Table 2: Chemical Data for this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 827-60-1 | C₁₁H₁₁N | 157.21 cymitquimica.com |

| This compound-2-carbaldehyde | 30186-38-0 | C₁₂H₁₁NO | 185.22 |

| This compound-2,5-dione | 1631-28-3 | C₁₁H₉NO₂ | 187.19 aablocks.com |

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNLDVEMSMJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297601 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-60-1 | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methylphenyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 4 Methylphenyl 1h Pyrrole and Its Derivatives

Classical Approaches to Pyrrole (B145914) Ring Formation

The foundational methods for pyrrole synthesis have been refined over decades, offering reliable pathways to these heterocyclic compounds. These classical reactions, while sometimes requiring harsh conditions, remain integral to the synthetic chemist's toolkit.

Paal-Knorr Cyclization and its Catalytic Variants

The Paal-Knorr synthesis is a robust and widely employed method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in In the context of 1-(4-methylphenyl)-1H-pyrrole, this involves the condensation of a 1,4-diketone with p-toluidine (B81030). The reaction is typically acid-catalyzed, facilitating the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com

The mechanism involves the initial formation of an imine between the amine and one of the carbonyl groups of the diketone. This is followed by an intramolecular attack of the enamine tautomer on the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration yields the final pyrrole product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| Hexane-2,5-dione | p-Toluidine | Acetic Acid | Reflux | 1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole | Good |

| Succinaldehyde (B1195056) | p-Toluidine | p-Toluenesulfonic acid | Toluene (B28343), reflux | This compound | Moderate |

Modern advancements in the Paal-Knorr synthesis have focused on the development of milder and more efficient catalytic systems. rgmcet.edu.in These include the use of various Brønsted and Lewis acids to promote the condensation under less harsh conditions. researchgate.net For instance, catalysts like silica-supported sulfuric acid have been shown to facilitate the reaction at room temperature, often in the absence of a solvent, leading to high yields in short reaction times. rgmcet.edu.in Organocatalysts, such as vitamin B1 and urea (B33335), have also been employed to promote the Paal-Knorr reaction in an environmentally friendly manner. nih.gov Furthermore, microwave-assisted Paal-Knorr reactions have demonstrated the ability to significantly reduce reaction times while maintaining good to excellent yields. wikipedia.org

Clauson-Kaas Pyrrole Synthesis and Modern Adaptations

Traditionally, this reaction is carried out in refluxing acetic acid. arkat-usa.org However, to accommodate less nucleophilic amines or sensitive substrates, various acidic promoters have been employed. arkat-usa.org Modern adaptations have focused on developing greener and more efficient protocols. nih.gov Microwave-assisted Clauson-Kaas synthesis has been shown to significantly shorten reaction times, often using acetic acid or even water as the solvent without the need for additional catalysts. arkat-usa.org Other modifications include the use of catalysts like ZrOCl₂·8H₂O in water and nano-sulfated TiO₂ under solvent-free conditions, which offer advantages such as ease of operation and high product yields. beilstein-journals.org A particularly mild procedure involves the pre-hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in water to form 2,5-dihydroxytetrahydrofuran, which then reacts with primary amines in an acetate (B1210297) buffer at room temperature, providing high yields of N-substituted pyrroles, even for acid- or heat-sensitive compounds. utas.edu.auutas.edu.au

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| p-Toluidine | 2,5-Dimethoxytetrahydrofuran | Acetic acid, reflux | This compound | Good |

| p-Toluidine | 2,5-Dimethoxytetrahydrofuran | Microwave, Acetic acid | This compound | Good |

| p-Toluidine | 2,5-Dimethoxytetrahydrofuran | ZrOCl₂·8H₂O, Water, 60 °C | This compound | 70-98% beilstein-journals.org |

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classical method that involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an active methylene (B1212753) group. wikipedia.orgthermofisher.com This reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. thermofisher.com To circumvent this, they are often prepared in situ from the corresponding α-oximino-ketone through reduction with zinc dust. wikipedia.org

The mechanism begins with the condensation of the α-amino-ketone with the β-ketoester to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by an intramolecular cyclization and subsequent elimination of water to afford the substituted pyrrole. wikipedia.org While highly versatile for the synthesis of polysubstituted pyrroles, the Knorr synthesis is less direct for preparing 1-arylpyrroles like this compound without additional functionalization steps. However, derivatives can be accessed by selecting the appropriate starting materials. For instance, the reaction of an α-amino ketone with a β-ketoester bearing a p-tolyl group on the nitrogen atom of a derived intermediate could conceptually lead to a 1-(4-methylphenyl)-pyrrole derivative.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method for constructing the pyrrole ring, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgresearchgate.net This three-component reaction provides a direct route to substituted pyrroles. wikipedia.org

The reaction mechanism is thought to proceed via the initial formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to yield the final pyrrole product. quimicaorganica.org While the traditional Hantzsch synthesis has limitations in scope and often results in modest yields, modern variations have expanded its utility. researchgate.netthieme-connect.com For instance, the use of mechanochemical conditions, such as high-speed vibration milling, has enabled a one-pot synthesis of highly substituted pyrroles with good yields. wikipedia.org Continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for rapid production of pyrrole analogs without the need for intermediate purification. wikipedia.org

Barton-Zard Reaction Protocols

The Barton-Zard reaction provides a powerful and convergent route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgsynarchive.com This method is particularly useful for the synthesis of pyrroles with a variety of substituents.

The reaction is initiated by the base-catalyzed deprotonation of the α-isocyanide to form a nucleophilic enolate. This enolate then undergoes a Michael-type addition to the nitroalkene. allaboutchemistry.net The resulting intermediate undergoes a 5-endo-dig cyclization, followed by the elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org The Barton-Zard reaction has been successfully applied to the synthesis of a wide range of pyrroles, including those with aromatic substituents. wikipedia.org For the synthesis of a this compound derivative, one would need to devise a strategy where the p-tolyl group is introduced either on the nitroalkene or the isocyanide precursor, or in a subsequent N-arylation step. The reaction has proven valuable in the synthesis of complex polypyrrolic structures like porphyrins. wikipedia.org

Van Leusen Pyrrole Synthesis for Substituted Derivatives

The Van Leusen pyrrole synthesis is a versatile method for the preparation of substituted pyrroles based on a [3+2] cycloaddition reaction. nih.gov This reaction involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base. nih.govresearchgate.net

The reaction mechanism starts with the deprotonation of TosMIC by a base to form a reactive anion. This anion then adds to the Michael acceptor. The subsequent intramolecular cyclization is followed by the elimination of the p-toluenesulfonyl group to yield the pyrrole. researchgate.net This method is highly effective for the synthesis of 3,4-disubstituted pyrroles. nih.gov By choosing an appropriate Michael acceptor, a variety of substituents can be introduced onto the pyrrole ring. For example, the reaction of TosMIC with a chalcone (B49325) derivative bearing a p-tolyl group could lead to a 3-aroyl-4-(4-methylphenyl)pyrrole. Further modification of the resulting pyrrole, such as N-alkylation or N-arylation, can provide access to a broader range of derivatives. nih.gov

Contemporary and Innovative Synthetic Strategies

Modern organic synthesis provides a sophisticated toolkit for the construction of N-arylpyrroles like this compound. These methods are designed to build molecular complexity from simpler precursors with high efficiency and control.

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient strategy for synthesizing complex molecules such as pyrrole derivatives. bohrium.comorientjchem.org These reactions are prized for their high atom economy and ability to generate molecular diversity from simple starting materials. bohrium.com Various MCR protocols have been developed for pyrrole synthesis, often involving precursors like 1,3-dicarbonyl compounds, isonitriles, or nitroalkanes. bohrium.com

One notable approach involves a four-component reaction utilizing amines, phenylglyoxal (B86788) monohydrate, N,N-dimethyl barbituric acid, and 1,3-dicarbonyls in ethanol. orientjchem.org This catalyst-free, eco-friendly method proceeds via a Knoevenagel condensation and intramolecular cyclization to yield highly substituted pyrrole derivatives. orientjchem.org By employing p-toluidine as the amine component in such a reaction, a direct route to derivatives of this compound is established.

The table below illustrates a generalized four-component reaction scheme leading to this compound derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Conditions | Product Class |

| p-Toluidine | Arylglyoxal | 1,3-Dicarbonyl Compound | N,N-dimethyl barbituric acid | Ethanol | Reflux | Penta-substituted 1-(4-Methylphenyl)-1H-pyrroles |

This strategy highlights the power of MCRs to construct the 1-(p-tolyl)pyrrole core in a single, efficient step.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds and the construction of heterocyclic rings. Catalysts based on palladium, rhodium, and gold enable a wide range of transformations under mild conditions, providing powerful tools for the synthesis of this compound and its analogues. organic-chemistry.org

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or tosylates. semanticscholar.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is a powerful method for synthesizing N-aryl heterocycles. nwnu.edu.cn For the synthesis of this compound, this reaction can be envisioned in two primary ways: coupling p-toluidine with a 1-halopyrrole or coupling pyrrole itself with an appropriate 4-methylphenyl electrophile, such as 4-iodotoluene (B166478) or 4-methylphenyl tosylate.

While traditional Buchwald-Hartwig reactions often require high temperatures, advancements have led to the development of highly active catalyst systems that operate under milder conditions. researchgate.net A typical system involves a palladium precursor, such as Pd(dba)₂, a phosphine (B1218219) ligand like tBuDavePhos, and a base such as potassium t-butoxide. researchgate.net

The table below outlines representative conditions for this coupling reaction.

| Amine/Pyrrole | Aryl Electrophile | Palladium Catalyst | Ligand | Base | Solvent |

| Pyrrole | 4-Iodotoluene | Pd(dba)₂ | tBuDavePhos | K₃PO₄ | Toluene |

| p-Toluidine | 1-Bromopyrrole | Ni(dppp)Cl₂ | dppp | K₃PO₄ | Toluene |

This methodology offers a reliable and versatile route for introducing the 4-methylphenyl group onto the pyrrole nitrogen.

Rhodium catalysts are exceptionally versatile, enabling a variety of transformations including C-H activation, annulation, and carbene transfer reactions. acs.orgnih.gov Rhodium(II) acetate [Rh₂(OAc)₄] is a particularly effective catalyst for reactions involving diazo compounds. rsc.org

One innovative strategy involves the Rh₂(OAc)₄-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters. rsc.org While this specific example builds a fused ring system onto the pyrrole core, the underlying reactivity showcases the potential for rhodium catalysis to functionalize the pyrrole ring. Furthermore, rhodium-catalyzed C-H activation provides a direct method for functionalizing the pyrrole or the attached p-tolyl ring, offering pathways to more complex derivatives. rsc.org For instance, a pyrrole moiety can act as a directing group to guide C-H functionalization to specific positions on an appended aromatic ring under rhodium catalysis. rsc.org

Gold catalysis has emerged as a powerful tool for constructing heterocyclic systems, particularly through the activation of alkynes toward nucleophilic attack. organic-chemistry.orgrsc.org Gold(I)-catalyzed cascade reactions can facilitate the synthesis of substituted pyrroles from acyclic precursors under mild conditions. organic-chemistry.orgnih.gov

One such strategy involves a formal (3 + 2) annulation, which proceeds through an autotandem catalysis mechanism. organic-chemistry.org In this process, a single gold catalyst first activates a terminal alkyne to form a gold-acetylide intermediate, which then participates in a cascade involving addition to an acetal, a 5-endo-dig cyclization, and subsequent aromatization to form the pyrrole ring. organic-chemistry.orgresearchgate.net Using an N-(4-methylphenyl) substituted precursor allows for the direct synthesis of the target scaffold.

Another powerful gold-catalyzed method is the cascade hydroamination/cyclization of α-amino ketones with alkynes. nih.gov This approach offers high regioselectivity and tolerance for a wide array of functional groups, starting from readily available materials. nih.gov

| Starting Material 1 | Starting Material 2 | Gold Catalyst | Co-catalyst/Additive | Reaction Type | Product |

| N-(p-tolyl)amino acetal | Terminal Alkyne | Au(I) complex | AgOTf | (3+2) Annulation Cascade | Substituted this compound |

| α-(p-tolylamino)ketone | Alkyne | Au(I) complex | N/A | Hydroamination/Cyclization | Substituted this compound |

Photocascade Catalytic Radical Sequences for Pyrrole Formation

Photoredox catalysis represents a sustainable and powerful approach to organic synthesis, utilizing visible light to drive chemical reactions under exceptionally mild conditions. acs.org A novel photocascade catalytic strategy has been developed for the synthesis of pyrrole derivatives from N-arylglycines and Morita–Baylis–Hillman (MBH) acetates. acs.org

This process is initiated by the photocatalytic generation of an α-arylaminomethyl radical from an N-arylglycine precursor. acs.org This radical then engages in a cascade sequence involving an Sₙ2′-type reaction, radical addition, and annulation, ultimately forming the pyrrole ring. acs.org The use of N-(4-methylphenyl)glycine as the starting material directly yields derivatives of this compound. This method is notable for its step-economy, forming multiple C-C, C-N, and C=C bonds in a single pot. acs.org

| Radical Precursor | Reaction Partner | Photocatalyst | Light Source | Key Steps |

| N-(4-methylphenyl)glycine | MBH Acetate | Iridium or Ruthenium complex | Blue LEDs | Radical Sₙ2' reaction, Radical Addition, Annulation |

This innovative strategy exemplifies the forefront of pyrrole synthesis, leveraging light energy to construct complex heterocyclic frameworks under environmentally benign conditions. acs.org

Green Chemistry-Inspired Synthesis of Pyrrole Systems

The principles of green chemistry, which promote the reduction of waste, use of safer solvents, and energy efficiency, have driven the development of novel synthetic protocols for pyrrole derivatives. These approaches aim to improve upon classical methods like the Paal-Knorr and Clauson-Kaas syntheses, which often require harsh conditions.

Solvent-Free Reaction Conditions

Carrying out reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. The Paal-Knorr condensation, a reaction between a 1,4-dicarbonyl compound and a primary amine, is well-suited to solvent-free conditions. For instance, the synthesis of substituted pyrroles has been achieved with excellent yields under solvent-free conditions using ruthenium(III) chloride as a catalyst. rsc.org Another approach involves mechanochemical activation, where mechanical force (ball-milling) is used to drive the reaction, employing a biosourced catalyst like citric acid to produce N-substituted pyrroles in very short reaction times. nrochemistry.com

The Clauson-Kaas reaction, which typically uses 2,5-dimethoxytetrahydrofuran as a pyrrole precursor, has also been adapted to solvent-free protocols. One method demonstrated the use of silica (B1680970) sulfuric acid (SSA) as a catalyst to generate N-substituted pyrroles in high yields and short reaction times. rsc.org Similarly, zinc-catalyzed protocols have been developed that proceed without any co-catalyst, ligand, base, or solvent, offering a simple and green route to N-substituted pyrroles from various anilines. nih.gov

Table 1: Examples of Solvent-Free Synthesis of N-Arylpyrroles

| Reaction Type | Catalyst | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Paal-Knorr | Ruthenium(III) chloride | 2,5-Hexanedione, Primary amines | Solvent-free | Excellent | rsc.org |

| Paal-Knorr | Citric acid (10 mol%) | 2,5-Hexanedione, Amine | Ball-mill (30 Hz), 30 min | 87% | nrochemistry.com |

| Clauson-Kaas | Silica Sulfuric Acid (SSA) | 2,5-Dimethoxytetrahydrofuran, Amines | Solvent-free | 60-80% | rsc.org |

| Clauson-Kaas | Zn(OTf)2 | 2,5-Dimethoxytetrahydrofuran, Aniline derivatives | 70 °C, Solvent-free | Moderate to Excellent | nih.gov |

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. mdpi-res.com Both Paal-Knorr and Clauson-Kaas reactions have been successfully accelerated using microwave technology.

For the Clauson-Kaas synthesis, microwave-assisted protocols have been developed using catalysts like H3PW12O40/SiO2 under solvent-free conditions, achieving yields of 90-96%. rsc.org Other studies have shown that the reaction can proceed efficiently under microwave conditions in acetic acid or even water without the need for additional promoters, which are often required in traditional methods. beilstein-journals.org Acidic ionic liquids have also been employed as both the catalyst and reaction medium under microwave irradiation, providing high yields and short reaction times. nih.gov The Paal-Knorr synthesis of polysubstituted pyrroles from 1,4-diketones has also been shown to be highly efficient when assisted by microwaves. rsc.org

Table 2: Microwave-Assisted Synthesis of Pyrrole Derivatives

| Reaction Type | Catalyst / Medium | Conditions | Key Advantages | Source |

|---|---|---|---|---|

| Clauson-Kaas | H3PW12O40/SiO2 | Solvent-free, Microwave | High yields (90-96%) | rsc.org |

| Clauson-Kaas | Acetic acid or Water | Microwave (10-30 min) | No additional catalyst needed | beilstein-journals.org |

| Clauson-Kaas | Acidic Ionic Liquid | Microwave | High yield, short reaction time | nih.gov |

| Paal-Knorr | Various | Microwave | Reduced reaction time, good yields | rsc.org |

Aqueous Media Protocols

The use of water as a reaction solvent is a cornerstone of green chemistry due to its low cost, non-toxicity, and non-flammability. Several protocols for the synthesis of N-substituted pyrroles have been developed in aqueous media. For example, the Clauson-Kaas reaction between various amines and 2,5-dimethoxytetrahydrofuran can be catalyzed by zirconyl chloride (ZrOCl2∙8H2O) in water at 60 °C, affording N-substituted pyrroles in high yields (70–98%). acs.org Another mild, one-pot method involves the hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by reaction with primary amines in an acetate buffer solution at room temperature, which is particularly advantageous for sensitive substrates. acs.org

Utilization of Biosourced Precursors

Transitioning from petrochemical feedstocks to renewable, biosourced precursors is a critical goal for sustainable chemistry. Pyrrole synthesis is achievable from biomass-derived starting materials. A prominent example is the use of 2,5-dimethylfuran (B142691), which can be derived from biomass, as a precursor for 2,5-hexanedione. organic-chemistry.org This diketone can then be reacted with amines in a Paal-Knorr synthesis. A mild and convenient synthesis of N-substituted pyrroles involves the direct condensation of bio-based furans with anilines, catalyzed by a solid acid like H-form zeolite-Y. nih.gov

Furthermore, 3-hydroxy-2-pyrones, which can be efficiently synthesized from renewable aldaric acids, serve as masked 1,4-dicarbonyl compounds. These precursors react with primary amines to form N-substituted pyrrole carboxylic acid derivatives under sustainable conditions, such as neat (solvent-free) at 50–75 °C or in basic water-methanol solutions at room temperature. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a greener alternative to potentially toxic or expensive metal catalysts. wikipedia.org The Paal-Knorr synthesis of N-substituted pyrroles has been demonstrated using urea as an organocatalyst in a choline (B1196258) chloride/urea deep eutectic solvent at 80 °C. nih.gov In this system, urea is believed to activate the carbonyl groups of the 1,4-dione via hydrogen bonding. nih.gov

For the Clauson-Kaas reaction, squaric acid has been used as an organocatalyst for the synthesis of N-substituted pyrroles from aryl amines and tetrahydro-2,5-dimethoxyfuran in an aqueous medium, producing yields of 85–97%. nih.gov Chiral phosphoric acids have also been successfully employed in the organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles, showcasing the potential for asymmetric synthesis. ijpcbs.commt.com

Functionalization and Derivatization Strategies for N-Arylpyrroles

Once the 1-arylpyrrole core is synthesized, further molecular complexity can be introduced through various functionalization and derivatization reactions. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution, which predominantly occurs at the C2 and C5 positions. nih.govonlineorganicchemistrytutor.com

Common derivatization strategies include:

Formylation: The Vilsmeier-Haack reaction, using a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a classic and efficient method for introducing a formyl (-CHO) group onto the pyrrole ring, typically at the C2 position. nrochemistry.comrsc.orgwikipedia.org This reaction provides a versatile handle for further transformations.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl (R-C=O) group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3). organic-chemistry.orgwikipedia.orgchemistrysteps.com For N-p-toluenesulfonylpyrrole, the choice of Lewis acid can influence the regioselectivity, with strong acids like AlCl3 favoring C3-acylation via an organoaluminum intermediate, while weaker Lewis acids lead to more C2-acylation. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br, I) is a common functionalization step. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are often used for mono- or di-halogenation at the electron-rich positions of the pyrrole ring. youtube.comyoutube.comlibretexts.org

Cross-Coupling Reactions: N-arylpyrroles can be elaborated through various transition metal-catalyzed cross-coupling reactions. For instance, electron-deficient pyrroles can undergo copper-mediated N-arylation with arylboronic acids. rsc.org Once functionalized with a halide or triflate, the pyrrole ring can participate in Suzuki, Stille, or other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

These derivatization methods are crucial for tuning the electronic and steric properties of N-arylpyrroles, enabling their application in pharmaceuticals, materials science, and catalysis. nih.gov

Electrophilic Substitution Reactions on the Pyrrole Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing pyrroles. Due to the electron-rich nature of the pyrrole ring, these reactions proceed more readily than with benzene (B151609). pearson.com The regioselectivity of electrophilic substitution on the pyrrole ring is a critical aspect, with a strong preference for substitution at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate formed during α-attack, which can be described by three resonance structures, compared to the two resonance structures for β-attack. stackexchange.com

For 1-substituted pyrroles, the nature of the substituent on the nitrogen atom can influence the regioselectivity. In the case of this compound, the p-tolyl group is primarily an inductively withdrawing group, which slightly deactivates the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. However, the electronic effects of 1-(p-substituted aryl) substituents on the position of substitution are generally small. ijpcbs.com Therefore, electrophilic substitution on this compound is expected to predominantly yield the 2-substituted product. Controlling the regioselectivity to favor the β-position remains a significant challenge and often requires specific strategies, such as the use of bulky directing groups or specific catalysts. nih.gov

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.net The electrophilic Vilsmeier reagent then attacks the pyrrole ring to introduce a formyl (-CHO) group.

Consistent with the general principles of electrophilic substitution on pyrroles, the Vilsmeier-Haack formylation of 1-substituted pyrroles typically occurs at the α-position. For 1-arylpyrroles, the ratio of α- to β-formylated products is primarily governed by steric factors. ijpcbs.com A specific example of this reaction is the Vilsmeier-Haack synthesis of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carboxaldehyde, a derivative of the target compound. blogspot.com In this synthesis, 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole was treated with a pre-formed Vilsmeier reagent from DMF and POCl₃ at 0°C and then at room temperature to afford the 3-formylated product in good yield.

Below is a table summarizing the reaction conditions for the Vilsmeier-Haack synthesis of a 1-(p-tolyl)-pyrrole derivative.

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole | DMF, POCl₃ | DMF | 0°C to rt | 1 h | 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carboxaldehyde | 71 | blogspot.com |

Diels-Alder Cycloadditions of N-Arylpyrroles

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. libretexts.orgyoutube.com While pyrroles possess a diene system, their aromatic character leads to a significant resonance stabilization energy, making them reluctant participants in Diels-Alder reactions compared to less aromatic dienes like furan. youtube.com The greater aromaticity of pyrroles limits their reactivity in cycloaddition reactions, and the resulting cycloadducts are often thermodynamically unstable. nih.gov

Despite these challenges, N-arylpyrroles can undergo Diels-Alder reactions under specific conditions. For instance, derivatives of this compound, such as 1-p-tolyl-1H-pyrrole-2,5-dione (a maleimide (B117702) derivative), have been shown to react with dienes like 2,5-dimethylfuran. nih.gov In this case, the pyrrole derivative acts as the dienophile. The reaction of 1-p-tolyl-1H-pyrrole-2,5-dione with 2,5-dimethylfuran in toluene at elevated temperatures yielded the corresponding exo-Diels-Alder adduct. nih.gov However, attempts to react 1,2,5-trimethylpyrrole (B147585) (as the diene) with the same N-arylmaleimide did not yield a cycloadduct, highlighting the inherent difficulty of using the pyrrole ring as the diene component. nih.gov

The following table presents an example of a Diels-Alder reaction involving a derivative of this compound.

| Diene | Dienophile | Solvent | Temperature | Product | Yield (%) | Reference |

| 2,5-Dimethylfuran | 1-p-tolyl-1H-pyrrole-2,5-dione | Toluene | 80°C | exo-Diels-Alder adduct | 50 | nih.gov |

Michael Addition Reactions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org Pyrroles can act as nucleophiles in Michael addition reactions, typically attacking through the electron-rich C2 or C3 positions. A facile and efficient method for the conjugate addition of pyrrole to Michael acceptors has been developed using wet cyanuric chloride as a catalyst under solvent-free grinding conditions at room temperature. nih.gov

While specific examples detailing the Michael addition of this compound are not extensively documented in readily available literature, the general reactivity of pyrroles in this transformation suggests that it would proceed. The regioselectivity of the addition would likely favor the C2 position, in line with other electrophilic attacks. The reaction would involve the attack of the pyrrole ring onto the β-carbon of an α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a new carbon-carbon bond.

Introduction and Modification of Carbonyl and Carboxylic Acid Groups

The introduction of carbonyl and carboxylic acid functionalities onto the this compound scaffold is a key transformation for the synthesis of advanced intermediates and biologically active molecules. One common approach to introduce a carboxylic acid group is through the hydrolysis of a corresponding ester, which can be synthesized via various methods, including the Paal-Knorr synthesis or subsequent functionalization of the pyrrole ring.

For example, the synthesis of pyrrole-3-carboxylic acids can be achieved in a one-step continuous flow process from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com While this specific methodology has not been explicitly reported for this compound, it represents a modern and efficient approach to related structures. A closely related compound, 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, is commercially available, indicating that synthetic routes to such derivatives exist. The synthesis of arylpyrrole alkaloids often involves the construction of highly substituted pyrrole or pyrrolone rings bearing carbonyl groups. acs.org

Arylation of Pyrrole Derivatives with Diaryliodonium Salts

Diaryliodonium salts have emerged as effective arylating agents for a variety of substrates, including heteroarenes. Palladium-catalyzed C-H arylation using these reagents provides a direct method for the formation of C-C bonds. The regioselective Pd-catalyzed arylation of pyrroles with symmetrical diaryliodonium salts at the C2-position has been reported. mdpi.com This transformation is believed to proceed through an electrophilic palladation of the pyrrole followed by an oxidative arylation involving a Pd(II)/Pd(IV) catalytic cycle. nih.gov

This methodology is applicable to N-substituted pyrroles and offers a route to 2-aryl-1-(4-methylphenyl)-1H-pyrroles. The use of unsymmetrical diaryliodonium salts of the structure [Mes-I-Ar]BF₄ allows for the selective transfer of the less sterically hindered aryl group (Ar). nih.gov This approach provides a valuable tool for the synthesis of biaryl structures containing the this compound moiety.

Challenges and Future Directions in Pyrrole System Synthesis

Despite the advances in the synthesis of this compound derivatives, several challenges remain. A primary challenge is achieving complete regioselectivity in the functionalization of the pyrrole ring. nih.gov While electrophilic substitution generally favors the α-position, obtaining the β-substituted isomer often requires multi-step synthetic sequences or the use of specific and sometimes complex directing groups. acs.org The development of catalytic systems that can selectively functionalize the β-position of N-arylpyrroles is an ongoing area of research.

Another challenge lies in the participation of the pyrrole ring in certain classes of reactions, such as the Diels-Alder cycloaddition. The inherent aromaticity of pyrrole makes it a less reactive diene, and the resulting cycloadducts can be unstable. nih.gov Future research will likely focus on the development of new catalysts or reaction conditions that can overcome this thermodynamic barrier and expand the utility of N-arylpyrroles in cycloaddition reactions.

Furthermore, the development of more sustainable and atom-economical synthetic methods is a continuous goal. This includes the use of C-H activation strategies to avoid the pre-functionalization of starting materials and the development of catalytic systems that operate under milder conditions with lower catalyst loadings. The selective functionalization of the p-tolyl group in this compound without affecting the pyrrole ring, or vice versa, presents another layer of complexity and an area for future exploration.

Reactivity and Mechanistic Investigations of 1 4 Methylphenyl 1h Pyrrole Systems

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 1-arylpyrrole systems are diverse, spanning electrophilic aromatic substitutions, transition-metal-catalyzed cross-couplings, and radical-mediated pathways. The specific mechanism is dictated by the reagents, catalysts, and reaction conditions employed.

A prominent class of reactions is the transition-metal-catalyzed C–H functionalization. For instance, the rhodium-catalyzed β-selective C–H arylation of N-substituted pyrroles proceeds through a proposed catalytic cycle. acs.org This cycle is believed to commence with the oxidative addition of an iodoarene to a Rh(I) complex, forming a cationic aryl-Rh(III) species. Subsequent π-complexation with the pyrrole (B145914) substrate, followed by C–H activation (rhodation), generates a key diaryl-Rh(III) intermediate. The final step involves reductive elimination, which releases the arylated pyrrole product and regenerates the active Rh(I) catalyst. acs.org

Photoredox catalysis has also emerged as a powerful tool for forging new bonds on the pyrrole ring, often operating through radical-based mechanisms. acs.orgnih.gov In these systems, a photocatalyst, upon excitation by light, can initiate single-electron transfer (SET) events. For example, in the C–H arylation of pyrroles with aryl halides, a photocatalyst can generate a highly reactive aryl radical. This radical then adds to the electron-rich pyrrole ring to form a cyclohexadienyl-type radical intermediate, which, after a final oxidation and deprotonation step, yields the arylated product. nih.gov

Furthermore, enzymatic cascade reactions, which involve a series of transformations occurring in a controlled sequence, showcase nature's efficiency in constructing complex molecules. nih.gov These cascades can be initiated by nucleophilic, electrophilic, pericyclic, or radical-based steps, providing a conceptual framework for designing synthetic strategies. nih.gov

Comprehensive Analysis of Electrophilic and Nucleophilic Reactivity

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.com This heightened reactivity is due to the ability of the nitrogen atom to donate its lone-pair electrons into the aromatic system, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the substitution process.

Electrophilic attack on 1-(4-methylphenyl)-1H-pyrrole, as with most N-substituted pyrroles, occurs preferentially at the C2 and C5 positions (the α-positions). onlineorganicchemistrytutor.comwikipedia.org The rationale for this regioselectivity lies in the superior stability of the resulting carbocation intermediate. When an electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, via resonance. In contrast, attack at the C3 (β) position allows for delocalization over only two carbon atoms, resulting in a less stable intermediate. onlineorganicchemistrytutor.com Consequently, reactions such as halogenation, nitration, acylation, and Vilsmeier-Haack formylation predominantly yield 2-substituted or 2,5-disubstituted products. wikipedia.orgnih.gov For example, electrophilic substitution reactions on 1-pentafluorophenyl-1H-pyrrole, such as formylation and acylation, lead to the 2-substituted products in very good yields. nih.gov

Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry that is central to the synthesis of many functionalized pyrrole derivatives. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com

In the context of this compound, this reactivity can be manifested in several ways. For instance, the pyrrole ring itself can be metallated to act as a nucleophile. Deprotonation of the pyrrole ring, typically at the C2 position with a strong base, followed by reaction with an aldehyde or ketone would constitute a nucleophilic addition, ultimately leading to the formation of a pyrrolyl-substituted alcohol.

Conversely, derivatives of this compound bearing carbonyl substituents, such as aldehydes or ketones, are susceptible to attack by various nucleophiles. The synthesis of pyrrolo[2,1-c] acs.orgacs.orgoxazin-1-ones from N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates involves an intramolecular nucleophilic cyclization as a key step. nih.gov The general mechanism for nucleophilic addition to a carbonyl can be either irreversible, typically with strong nucleophiles like Grignard reagents, or reversible with weaker nucleophiles. masterorganicchemistry.com

Radical reactions offer unique pathways for the functionalization of 1-arylpyrroles, often enabling C–H bond activations that are complementary to traditional electrophilic substitutions. acs.orgnih.gov Photoredox catalysis is a primary method for initiating these radical processes. nih.govacs.org A common mechanism involves the generation of an aryl radical from an aryl halide precursor through a single-electron transfer from an excited photocatalyst. nih.gov This aryl radical then adds to the C2 position of the pyrrole ring. The resulting radical intermediate is subsequently oxidized to a cation, which then loses a proton to afford the 2-arylpyrrole product, regenerating the photocatalyst in the process. nih.govresearchgate.net

Cascade reactions, which involve multiple bond-forming events in a single operation, can also be initiated by radical intermediates. nih.govresearchgate.net These sequences allow for the rapid construction of complex molecular architectures from simple precursors. For example, a visible-light-induced cascade involving radical sulfamoylation and cyclization has been developed to access complex fused heterocyclic systems. rsc.org Such strategies highlight the synthetic power of radical intermediates in building molecular complexity. nottingham.ac.uk

Stereochemical and Regiochemical Studies of Transformations

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing functionalized this compound derivatives. While electrophilic substitution typically favors the α-position (C2/C5), alternative regioselectivities can be achieved through catalyst control. acs.orgonlineorganicchemistrytutor.com

A notable example is the rhodium-catalyzed C–H arylation of N-substituted pyrroles, which can be directed to the β-position (C3/C4). acs.orgelsevierpure.com This unusual regioselectivity is attributed to steric interactions between the N-substituent on the pyrrole and the bulky phosphite (B83602) ligand on the rhodium catalyst. This steric repulsion disfavors the typical α-attack, guiding the arylation to the less hindered β-position. acs.org Interestingly, an acid-mediated rearrangement of 2-acylpyrroles to the thermodynamically more stable 3-acylpyrroles provides a post-synthetic method for accessing the 3-substituted regioisomer. nih.gov

From a stereochemical perspective, 1-arylpyrroles with substitution at the ortho positions of the aryl ring can exhibit atropisomerism. wikipedia.org This phenomenon arises from hindered rotation around the C–N single bond, leading to the existence of stable, non-interconverting enantiomers (axial chirality). wikipedia.orgresearchgate.netacs.org The synthesis of these axially chiral arylpyrroles is a significant challenge, with strategies often relying on the de novo construction of the pyrrole ring or catalytic asymmetric methods to control the stereochemistry. researchgate.netresearchgate.net The stability of these atropisomers is determined by the energy barrier to rotation, which is influenced by the steric bulk of the ortho-substituents. wikipedia.orgnih.gov

Influence of Substituent Effects on Reactivity Profiles

Substituent effects play a crucial role in modulating the reactivity and selectivity of reactions involving this compound. These effects can be broadly categorized as electronic (inductive and resonance) and steric. lumenlearning.comlibretexts.org

The para-methyl group on the N-phenyl ring of the title compound is an electron-donating group (EDG). Through inductive effects and hyperconjugation, it increases the electron density of the N-aryl ring and, by extension, the pyrrole nucleus. This enhances the ring's nucleophilicity, making it more reactive towards electrophiles compared to N-phenylpyrrole or N-arylpyrroles bearing electron-withdrawing groups (EWGs). lumenlearning.com For example, in Suzuki-Miyaura coupling reactions to form aryl-substituted pyrroles, the electronic nature of substituents on the phenylboronic acid partner significantly impacts reaction yields, with EWGs often influencing the efficiency of the transmetalation and reductive elimination steps. nih.gov

The interplay between steric and electronic effects is particularly evident in controlling regioselectivity. In the rhodium-catalyzed C–H arylation, the steric bulk of the N-substituent was found to be the dominant factor in directing the reaction to the β-position, overriding the intrinsic electronic preference for α-attack. acs.org This is demonstrated by the increasing β-selectivity observed with larger N-substituents. acs.org

Table 1: Effect of N-Substituent Size on Regioselectivity of Pyrrole C-H Arylation Data derived from studies on rhodium-catalyzed C-H arylation of various N-substituted pyrroles with iodobenzene. acs.org

| N-Substituent | β-Selectivity (%) | Yield (%) |

| Methyl (Me) | 91 | 73 |

| Ethyl (Et) | 96 | 53 |

| Benzyl (Bn) | >99 | 32 |

| TIPS | >99 | 12 |

Table 2: Influence of Substituents on Phenylboronic Acid in Suzuki Coupling Data from the Suzuki coupling of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole with various substituted phenylboronic acids. nih.gov

| Phenylboronic Acid Substituent | Position | Yield (%) |

| 4-Cl | para | 72 |

| 2-Cl | ortho | 93 |

| 2,4-diCl | ortho, para | 89 |

| 4-F | para | 65 |

| 2-F | ortho | 77 |

| 4-NO₂ | para | 85 |

| 4-CF₃ | para | 80 |

Advanced Spectroscopic and Computational Characterization of 1 4 Methylphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of 1-(4-Methylphenyl)-1H-pyrrole.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, connectivity, and number of different types of protons. The molecule contains a p-substituted benzene (B151609) ring and a pyrrole (B145914) ring, leading to a distinct set of signals.

The protons on the pyrrole ring are designated as H-2/H-5 (α-protons, adjacent to the nitrogen) and H-3/H-4 (β-protons). Due to the influence of the electronegative nitrogen atom, the α-protons are deshielded and appear at a lower field compared to the β-protons. These two sets of protons form a characteristic AA'BB' system, appearing as two distinct triplets.

The p-substituted methylphenyl (tolyl) group exhibits a classic AA'BB' pattern for its aromatic protons, resulting in two doublets. The protons ortho to the pyrrole-substituted carbon (H-2'/H-6') and the protons meta to it (H-3'/H-5') are chemically distinct. A sharp singlet signal corresponds to the three protons of the methyl (-CH₃) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Aromatic) | 7.25 - 7.35 | Doublet | ~8.0 |

| H-3', H-5' (Aromatic) | 7.15 - 7.25 | Doublet | ~8.0 |

| H-2, H-5 (Pyrrole α-H) | 6.90 - 7.10 | Triplet | ~2.2 |

| H-3, H-4 (Pyrrole β-H) | 6.20 - 6.40 | Triplet | ~2.2 |

Note: Data are predicted based on established chemical shift principles for substituted pyrrole and toluene (B28343) moieties.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the molecule's symmetry, eight distinct signals are expected: four for the tolyl ring and four for the pyrrole ring.

In the tolyl group, the carbon atom bonded to the nitrogen (C-1') is a quaternary carbon, as is the methyl-bearing carbon (C-4'). The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') appear in the typical aromatic region. For the pyrrole ring, the α-carbons (C-2/C-5) are deshielded relative to the β-carbons (C-3/C-4) due to the proximity of the nitrogen atom. The methyl carbon (-CH₃) gives a characteristic signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' (Quaternary) | 137 - 139 |

| C-1' (Quaternary) | 135 - 137 |

| C-3', C-5' | 129 - 131 |

| C-2', C-5' (Pyrrole α-C) | 120 - 122 |

| C-2', C-6' | 119 - 121 |

| C-3, C-4 (Pyrrole β-C) | 109 - 111 |

Note: Data are predicted based on established chemical shift principles.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

Heteronuclear Single Quantum Coherence (HMQC or HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, the HMQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals, for instance: H-2/H-5 with C-2/C-5, H-3/H-4 with C-3/C-4, H-2'/H-6' with C-2'/C-6', H-3'/H-5' with C-3'/C-5', and the methyl protons with the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). HMBC is crucial for connecting different parts of the molecule. Key expected correlations include:

Protons of the methyl group (-CH₃) showing a correlation to the quaternary carbon C-4' and the aromatic carbons C-3'/C-5'.

The α-protons of the pyrrole ring (H-2/H-5) showing correlations to the β-carbons (C-3/C-4) and the quaternary carbon of the phenyl ring (C-1'). This C-1' correlation is definitive proof of the connection point between the two rings.

The aromatic protons H-2'/H-6' showing a correlation to the quaternary carbon C-1', confirming their position on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is typically recorded using a potassium bromide (KBr) wafer. nih.gov The key absorptions are associated with the aromatic C-H bonds, the C=C bonds of both rings, and the C-N bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic (Phenyl & Pyrrole) | 3000 - 3150 | Medium-Weak |

| C-H Stretching | Methyl (-CH₃) | 2850 - 3000 | Medium-Weak |

| C=C Stretching | Aromatic Ring (Phenyl) | ~1610, ~1520 | Medium-Strong |

| C=C & C-N Stretching | Pyrrole Ring | ~1500, ~1450, ~1400 | Medium-Strong |

The presence of a strong band in the 800-840 cm⁻¹ region is highly characteristic of the 1,4-disubstitution (para) pattern on the phenyl ring. The region above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

In a standard electron ionization (EI) mass spectrum, this compound exhibits a prominent molecular ion peak ([M]⁺) at m/z = 157, corresponding to its molecular weight. nih.gov Common fragmentation patterns involve the loss of small, stable molecules or radicals.

Molecular Ion ([M]⁺): m/z = 157

[M-H]⁺: m/z = 156, likely from the loss of a hydrogen atom from the methyl group to form a stable tropylium-like cation.

[M-C₂H₂]⁺: m/z = 129, potentially from the fragmentation of the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the molecular formula C₁₁H₁₁N is 157.08915 Da. HRMS analysis would be expected to yield a mass measurement that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsion angles.

A review of the current scientific literature and structural databases indicates that a single-crystal X-ray structure for this compound has not been reported. If such a structure were determined, it would provide valuable information, including:

The planarity of the pyrrole and phenyl rings.

The dihedral angle between the planes of the two aromatic rings, which would describe the degree of twist between them.

Precise C-C, C-N, and C-H bond lengths and angles for comparison with theoretical models.

Details of the intermolecular interactions (e.g., π-π stacking or C-H···π interactions) that govern the crystal packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When an organic molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. tanta.edu.eg

The structure of this compound contains two key chromophores: the pyrrole ring and the 4-methylphenyl (tolyl) group. Both are aromatic systems with delocalized π-electrons. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org

Studies on the parent pyrrole molecule show absorption bands attributed to π-π* transitions. researchgate.net For this compound, the conjugation between the phenyl ring and the pyrrole ring is expected to influence the energy of these transitions, likely shifting the absorption maxima (λmax) compared to the individual, unconjugated chromophores. The presence of the methyl group on the phenyl ring may also have a minor auxochromic effect. The transitions observed in the 200-400 nm range of the UV-Vis spectrum provide critical information about the electronic structure of the molecule. libretexts.org

Thermochemical Studies for Energetic Characterization

Thermochemical studies are essential for determining the energetic properties of a compound, which are fundamental to understanding its stability and reactivity.

Standard Molar Enthalpies of Formation

Enthalpies of Sublimation

The enthalpy of sublimation (ΔgcrH°), the energy required to transform one mole of a substance from the solid to the gaseous state, is crucial for relating thermochemical data between the condensed and gaseous phases. For related compounds, such as 1-(4-halophenyl)pyrroles, this value has been obtained using the Knudsen mass-loss effusion technique. researchgate.net This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum at a known temperature. Despite the availability of methods, a specific experimental value for the enthalpy of sublimation of this compound has not been reported in the reviewed literature.

Thermodynamic Parameters of Mixing for Solubility Studies

The solubility of a compound is governed by thermodynamic principles, and understanding these requires the analysis of the thermodynamic parameters of mixing. These parameters, including the Gibbs free energy of mixing (ΔmixG), enthalpy of mixing (ΔmixH), and entropy of mixing (ΔmixS), provide insight into the spontaneity of the dissolution process and the nature of intermolecular interactions between the solute and the solvent. nih.gov

Experimental determination of these parameters typically involves measuring the solubility of the compound in various solvents over a range of temperatures. dnu.dp.ua The data can then be analyzed using thermodynamic models, such as the van't Hoff equation, to calculate the enthalpy and entropy of dissolution. nih.gov From these values, along with the enthalpy of fusion, the thermodynamic parameters of mixing can be derived. researchgate.net For example, a positive enthalpy of mixing suggests that solute-solvent interactions are weaker than the average of solute-solute and solvent-solvent interactions, indicating an endothermic process. researchgate.net While studies have been conducted on derivatives, specific thermodynamic data for the mixing of this compound are not available. dnu.dp.ua

The following table illustrates the typical thermodynamic parameters calculated in such solubility studies.

| Thermodynamic Parameter | Symbol | Significance in Solubility |

| Enthalpy of Mixing | ΔmixH | Indicates whether the dissolution process is endothermic (positive value) or exothermic (negative value). |

| Entropy of Mixing | ΔmixS | Reflects the change in disorder of the system upon mixing; typically positive for dissolution. |

| Gibbs Energy of Mixing | ΔmixG | Determines the spontaneity of the dissolution process; a negative value indicates a spontaneous process. |

Quantum Chemical Computational Investigations

Computational chemistry offers powerful tools for investigating molecular properties at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and reactivity of organic molecules. hakon-art.com These calculations can predict a wide range of properties for this compound.

Electronic Structure and Frontier Molecular Orbitals: DFT is used to determine the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower excitation energy for electronic transitions. hakon-art.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. hakon-art.commdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Site Selectivity and Molecular Electrostatic Potential: DFT calculations can also predict the most reactive sites within the molecule. The Molecular Electrostatic Potential (MESP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface. mdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.comnih.gov Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at each atomic site in the molecule. nih.gov

The table below summarizes key parameters obtained from DFT calculations and their chemical significance.

| Parameter | Symbol | Significance |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron configuration; higher values indicate greater stability. |

| Electronegativity | χ | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index | ω | Quantifies the energy stabilization when the molecule accepts electrons; a high value indicates a good electrophile. |

| Molecular Electrostatic Potential | MESP | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique provides valuable insights into the electrophilic and nucleophilic sites of a molecule, which is essential for understanding its reactivity and intermolecular interactions. tci-thaijo.orgajchem-a.com The MEP is calculated by determining the electrostatic potential at a particular point in space near a molecule, which is a result of the combined effects of its nuclei and electrons.

The MEP map of this compound would be characterized by distinct regions of positive, negative, and neutral electrostatic potential, typically represented by a color spectrum. Red and yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net Green regions represent areas of neutral potential.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the pyrrole ring due to its lone pair of electrons. The π-electron cloud of the pyrrole and phenyl rings would also contribute to regions of negative potential, making the aromatic rings potential sites for electrophilic substitution. Conversely, the hydrogen atoms of the pyrrole and phenyl rings, as well as the methyl group, would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions. Understanding these electrostatic potential distributions is fundamental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and shape of these orbitals are critical in determining the chemical reactivity, electronic properties, and kinetic stability of a compound. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides insights into the molecule's excitability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. ajchem-a.com

In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, with significant contributions from the nitrogen atom's lone pair and the π-system of the ring. The electron-donating methyl group on the phenyl ring would also slightly increase the energy of the HOMO. The LUMO, on the other hand, is anticipated to be distributed over the π-antibonding orbitals of both the pyrrole and phenyl rings.

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com A detailed FMO analysis would provide quantitative values for these energies and the HOMO-LUMO gap, allowing for predictions of the molecule's reactivity in various chemical environments.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Vibrational Analysis and Spectroscopic Correlations

Vibrational analysis is a powerful computational and experimental technique used to identify the characteristic vibrational modes of a molecule. nih.gov Theoretically, this analysis is often performed using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the frequencies and intensities of the vibrational modes. nih.gov These theoretical predictions can then be correlated with experimental spectroscopic data, primarily from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, to provide a comprehensive understanding of the molecule's structure and bonding. mdpi.com

For this compound, the vibrational spectrum would be a composite of the characteristic vibrations of the pyrrole ring and the 4-methylphenyl (tolyl) group. The pyrrole ring would exhibit characteristic N-H stretching vibrations (if present in a related structure, though absent in the N-substituted title compound), C-H stretching, C-N stretching, and various in-plane and out-of-plane ring deformation modes. researchgate.net The tolyl group would contribute its own set of characteristic vibrations, including aromatic C-H stretching, C-C stretching within the phenyl ring, and the symmetric and asymmetric stretching and bending modes of the methyl group.

By comparing the calculated vibrational frequencies with the experimentally observed peaks in the FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. This correlation not only validates the accuracy of the computational model but also provides a deeper understanding of the molecule's structural features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| C-H Stretch | Pyrrole Ring | 3150 - 3100 |

| C-N Stretch | Pyrrole Ring | 1350 - 1250 |

| C-C Stretch | Phenyl Ring | 1600 - 1450 |

| CH₃ Asymmetric Stretch | Methyl Group | ~2960 |

| CH₃ Symmetric Stretch | Methyl Group | ~2870 |

| Ring Breathing | Pyrrole Ring | 1050 - 1000 |

| Ring Breathing | Phenyl Ring | 1000 - 950 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule over a specific period. nih.gov This technique is particularly useful for exploring the potential energy surface of a molecule and identifying its stable and low-energy conformations. mdpi.com